molecular formula C21H25ClN2O4S B2368134 3-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide CAS No. 946326-55-2

3-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2368134
CAS No.: 946326-55-2
M. Wt: 436.95
InChI Key: AXLBUUNDEWVQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H25ClN2O4S and its molecular weight is 436.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectroscopic Applications

One study describes the synthesis of Zinquin-related fluorophores, highlighting their application in detecting Zn(II) ions due to the bathochromic shift in their ultraviolet/visible spectra upon Zn(II) addition. These compounds, including methoxy isomers of benzenesulfonamide derivatives, form fluorescent complexes with Zn(II), with one compound exhibiting significantly higher fluorescence and quantum yield than others, suggesting its potential as a fluorophore for specific ion detection (Kimber et al., 2003).

Pharmacological Activity

Research on quinazoline derivatives explores their pharmacological properties, including diuretic, antihypertensive, and anti-diabetic activities. This study synthesizes a series of N-substituted benzene sulfonamide derivatives, demonstrating significant activity compared to standard drugs, which indicates the potential of such compounds in developing new therapeutic agents (Rahman et al., 2014).

Antimicrobial Study

Another investigation focuses on the synthesis and antimicrobial activity of novel benzenesulfonamide derivatives, including their interactions with various metal ions. This study provides insights into the structural basis for antimicrobial efficacy, suggesting that these compounds could serve as templates for the development of new antimicrobial agents (Vanparia et al., 2010).

Enzyme Inhibition

A study on isoquinolinesulfonamide derivatives highlights their role as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This research points to the therapeutic potential of such compounds in diseases where modulation of protein kinase activity is beneficial (Hidaka et al., 1984).

Synthetic Methodologies

Research into the synthesis of isoquinolin-3-ol derivatives via a new methodological approach that offers improved yields and reduced hazards highlights the ongoing development of synthetic strategies for complex organic molecules. This advancement supports the exploration of new chemical entities for various scientific applications (Zheng et al., 2009).

Properties

IUPAC Name

3-chloro-4-methoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-14(2)10-11-24-19-7-5-16(12-15(19)4-9-21(24)25)23-29(26,27)17-6-8-20(28-3)18(22)13-17/h5-8,12-14,23H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLBUUNDEWVQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.